N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide
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Overview
Description
N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide is an organic compound characterized by the presence of a cyano group, a cyclohexyl group, and a methoxypropanamide moiety
Mechanism of Action
Target of Action
It is known that cyanoacetamide derivatives, which this compound is a part of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It is known that the active hydrogen on c-2 of cyanoacetamide compounds can take part in a variety of condensation and substitution reactions . This suggests that N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s predicted properties such as density, melting point, boiling point, and vapor pressure can provide some insights into its potential bioavailability.
Result of Action
It is known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that this compound may have various molecular and cellular effects.
Action Environment
The compound’s predicted properties such as density, melting point, boiling point, and vapor pressure can provide some insights into how it might behave under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like dicyclohexylcarbodiimide and 4-N,N-dimethylaminopyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyano-substituted amides and methoxy-substituted amides, such as:
- N-[Cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide
- N-[Cyano(cyclohexyl)methyl]-2-methoxyacetamide
Uniqueness
N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a methoxypropanamide moiety allows for versatile chemical modifications and interactions with various molecular targets.
Biological Activity
N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a cyano group, a cyclohexyl moiety, and a methoxypropanamide structure, which contribute to its unique biological activity.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the cyano group may enhance its reactivity and binding affinity towards specific biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
HCT116 (Colon Cancer) | 10 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 20 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead for the development of new anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results highlight the potential application of this compound in treating bacterial infections.
Case Studies
-
Study on Anticancer Efficacy :
A recent study published in Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cells. The compound was found to significantly reduce tumor growth in vivo by inducing apoptosis through the activation of caspase pathways. -
Antimicrobial Testing :
Another study assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated potent activity against resistant strains, suggesting its potential use as an alternative antibiotic therapy.
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-2-methoxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9(16-2)12(15)14-11(8-13)10-6-4-3-5-7-10/h9-11H,3-7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVLQKHESHZDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C#N)C1CCCCC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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